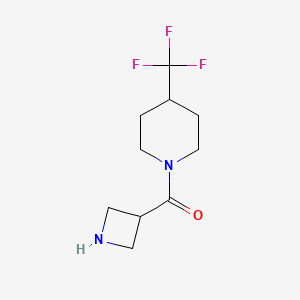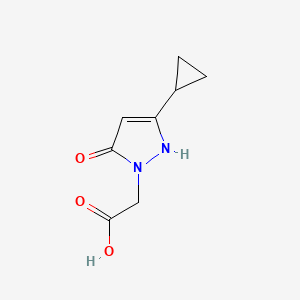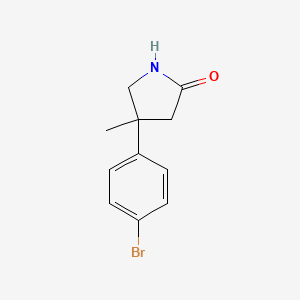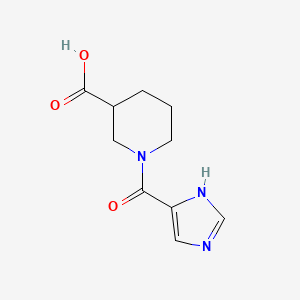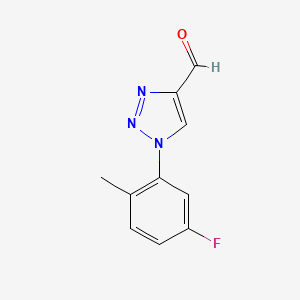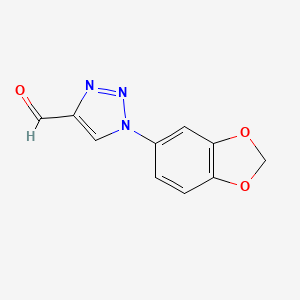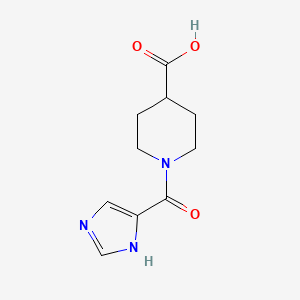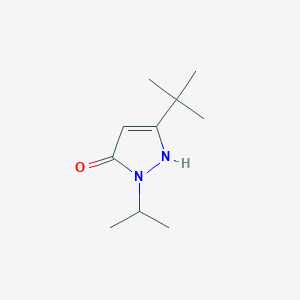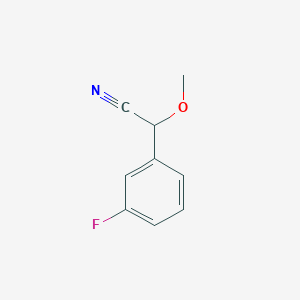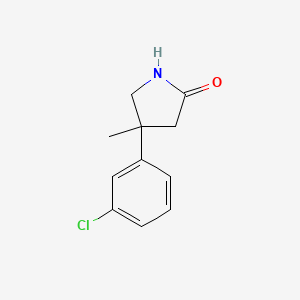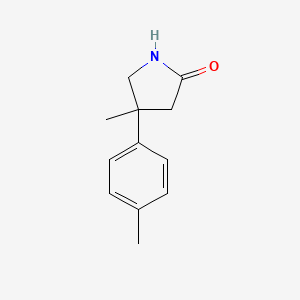![molecular formula C10H15NOS B1467231 {1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250911-90-0](/img/structure/B1467231.png)
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is a chemical compound that features a thiophene ring attached to a pyrrolidinyl group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Reduction of Thiophene Derivatives: : Starting with thiophene-3-carbaldehyde, the compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Nucleophilic Substitution: : Reacting thiophene-3-methyl chloride with pyrrolidin-3-ylmethanol under nucleophilic substitution conditions.
Ring-Closing Metathesis: : Using ring-closing metathesis reactions to form the pyrrolidinyl ring from suitable precursors.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : The thiophene ring can undergo reduction reactions to form thiophene derivatives with different functional groups.
Substitution: : Nucleophilic substitution reactions can be performed on the pyrrolidinyl ring to introduce various substituents.
Common Reagents and Conditions
Oxidation: : KMnO4, Na2Cr2O7, and H2O2 are commonly used oxidizing agents.
Reduction: : NaBH4, LiAlH4, and catalytic hydrogenation are typical reducing agents.
Substitution: : Alkyl halides, amines, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
Oxidation: : Thiophene-3-carboxylic acid
Reduction: : Thiophene-3-methylamine
Substitution: : Various substituted pyrrolidinyl derivatives
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: : Use in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is unique due to its specific structural features, such as the presence of the thiophene ring and the hydroxymethyl group. Similar compounds include:
1-[(Thiophen-2-yl)methyl]pyrrolidin-3-yl}methanol: : Similar structure but with a different position of the thiophene ring.
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one: : Contains a pyrrolidinyl group and a thiophene ring but with a different functional group.
These compounds may exhibit similar properties but differ in their biological and chemical activities due to variations in their molecular structures.
Properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-7-9-1-3-11(5-9)6-10-2-4-13-8-10/h2,4,8-9,12H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVTZZSMUDQTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


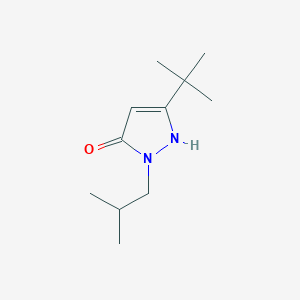
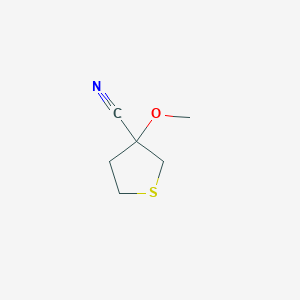
![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)
